![molecular formula C14H27AlO5 B3119189 Aluminum di(sec-butoxide)acetoacetic ester chelate CAS No. 24772-51-8](/img/structure/B3119189.png)
Aluminum di(sec-butoxide)acetoacetic ester chelate
Overview
Description
Aluminum di(sec-butoxide)acetoacetic ester chelate is a chemical compound with the molecular formula C14H27AlO5 . It is used in conjunction with lithium acetate and titanium(IV) ethoxide to prepare precursor sol to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on glass substrate .
Molecular Structure Analysis
The molecular structure of Aluminum di(sec-butoxide)acetoacetic ester chelate is represented by the formula C14H27AlO5 . The molecular weight of the compound is 302.34 .Chemical Reactions Analysis
Aluminum di(sec-butoxide)acetoacetic ester chelate is used in chemical reactions to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on glass substrate . The detailed mechanism of these reactions is not provided in the search results.Physical And Chemical Properties Analysis
Aluminum di(sec-butoxide)acetoacetic ester chelate is a liquid at room temperature . It has a boiling point of 204°C and a density of 1.03 g/mL at 20°C .Scientific Research Applications
Preparation of Al2O3 Nanofibers
Aluminum di(sec-butoxide)acetoacetic ester chelate is used in the preparation of Al2O3 nanofibers . These nanofibers exhibit high surface area and acidity, which are crucial properties for catalysis in the chemical industry . The nanofibers are produced using a synthetic method based on electrospinning .
Tuning Acidity and Porosity
The chelate is used to tune the acidity and porosity of Al2O3 nanofibers . After electrospinning and heat treatment, the nanofibers form a non-woven network with macropores .
Identification of Acid Sites
The nature of the acid site in Al2O3 nanofibers produced from the chelate is studied in detail with infrared (IR) spectroscopy . Pyridine is used as a molecular probe for the identification of acid sites .
Desorption Kinetics Study
Density-functional theory (DFT) is conducted to understand the desorption kinetics of the adsorbed chemical species, such as ammonia (NH3), on crystalline γ-Al2O3 . The computational results are compared with NH3-TPD experiments .
Dispersion Medium of Metallic Particles in Catalysis
The non-woven structures produced from the chelate are predicted to find application as a dispersion medium of metallic particles in catalysis .
Preparation of Li1.3Al0.3Ti1.7(PO4)3 Thin Films
Aluminum di(sec-butoxide)acetoacetic ester chelate is used in addition with lithium acetate and titanium (IV) ethoxide to prepare precursor sol to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on glass substrate .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of Aluminum di(sec-butoxide)acetoacetic ester chelate is the formation of thin films on glass substrates . It is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare precursor sol, which is then used to prepare Li1.3Al0.3Ti1.7 (PO4)3 thin films .
Mode of Action
The compound interacts with its targets through a process known as electrospinning . After this process and subsequent heat treatment, the compound forms a non-woven network with macropores .
Biochemical Pathways
The compound affects the chemical transformation of adsorbed molecules . Acid sites on Al2O3, which are formed from the compound, play a crucial role in this transformation . The molecules ultimately react and desorb from the catalyst .
Pharmacokinetics
It is known that the compound is sensitive to moisture , which may affect its bioavailability.
Result of Action
The result of the compound’s action is the formation of Li1.3Al0.3Ti1.7 (PO4)3 thin films on glass substrates . These films have a high total acidity of approximately 0.70 µmol/m2 .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and moisture . For instance, the compound is sensitive to moisture , which can affect its stability and efficacy in forming thin films.
properties
IUPAC Name |
ethyl (Z)-3-di(butan-2-yloxy)alumanyloxybut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.2C4H9O.Al/c1-3-9-6(8)4-5(2)7;2*1-3-4(2)5;/h4,7H,3H2,1-2H3;2*4H,3H2,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZMQCYGPHUYMI-OAWHIZORSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O[Al](OC(C)CC)OC(=CC(=O)OCC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)O[Al](OC(C)CC)O/C(=C\C(=O)OCC)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27AlO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum di(sec-butoxide)acetoacetic ester chelate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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